[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene
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Overview
Description
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene typically involves a multi-step process. One common method is the cyclocondensation reaction, where starting materials such as anthraquinone derivatives are used . The reaction conditions often include the use of solvents like toluene, ethyl acetate, chloroform, and DMSO, and the process may involve heating and the use of catalysts to facilitate the reaction . Industrial production methods focus on optimizing yield and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with propargyl bromide in the presence of potassium carbonate results in the formation of 6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline derivatives .
Scientific Research Applications
The compound [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Its unique photophysical and electrochemical properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . Additionally, its ability to stabilize DNA duplexes and its cytotoxic properties make it a valuable compound for cancer research .
Mechanism of Action
The mechanism of action of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene involves its interaction with molecular targets such as DNA and various enzymes. The compound’s structure allows it to intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, its donor-acceptor architecture facilitates intramolecular charge transfer, which is crucial for its optoelectronic properties . The compound’s low-lying LUMO levels and thermal stability further enhance its effectiveness in various applications .
Comparison with Similar Compounds
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can be compared with other indoloquinoxaline derivatives such as 6H-indolo[2,3-b]quinoxaline and its fluorinated analogs . These compounds share similar structural features and biological activities but differ in their specific applications and properties. For example, while this compound is known for its optoelectronic properties, other derivatives may be more suitable for use as antimicrobial agents or in other medicinal applications .
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3O/c1-16-8-7-11-18-21-23(25-20-13-6-5-12-19(20)24-21)26(22(16)18)14-15-27-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3 |
InChI Key |
OVOWYTNISVMFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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